molecular formula C13H14N4O5 B3038570 2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine CAS No. 866151-21-5

2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine

Cat. No.: B3038570
CAS No.: 866151-21-5
M. Wt: 306.27 g/mol
InChI Key: KJUPICUALXAXBH-UHFFFAOYSA-N
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Description

2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two ethoxy groups and a nitrophenoxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-1,3,5-triazine, ethyl alcohol, and 4-nitrophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

    Substitution Reactions: The ethoxy groups are introduced through nucleophilic substitution reactions, where the chlorine atoms in 2,4-dichloro-1,3,5-triazine are replaced by ethoxy groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazines depending on the nucleophile used.

Scientific Research Applications

2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenoxy group can participate in electron transfer reactions, while the triazine ring can form stable complexes with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diethoxy-1,3,5-triazine: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.

    2,4-Dimethoxy-6-(4-nitrophenoxy)-1,3,5-triazine: Contains methoxy groups instead of ethoxy groups, which can affect its solubility and reactivity.

    2,4-Diethoxy-6-(4-aminophenoxy)-1,3,5-triazine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine is unique due to the presence of both ethoxy and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2,4-diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5/c1-3-20-11-14-12(21-4-2)16-13(15-11)22-10-7-5-9(6-8-10)17(18)19/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUPICUALXAXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)OC2=CC=C(C=C2)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247878
Record name 2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866151-21-5
Record name 2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866151-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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